molecular formula C16H16N2O4 B5746469 N,N'-Ethylenedisalicylamide CAS No. 6345-72-8

N,N'-Ethylenedisalicylamide

Cat. No.: B5746469
CAS No.: 6345-72-8
M. Wt: 300.31 g/mol
InChI Key: LWNOWAINQJDXCQ-UHFFFAOYSA-N
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Description

N,N’-Ethylenedisalicylamide is an organic compound known for its unique chemical structure and properties It is a derivative of salicylic acid, where two salicylic acid molecules are linked by an ethylene bridge through their amide groups

Properties

IUPAC Name

2-hydroxy-N-[2-[(2-hydroxybenzoyl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-13-7-3-1-5-11(13)15(21)17-9-10-18-16(22)12-6-2-4-8-14(12)20/h1-8,19-20H,9-10H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNOWAINQJDXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212871
Record name N,N'-Ethylenedisalicylamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203163
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6345-72-8
Record name N,N′-1,2-Ethanediylbis[2-hydroxybenzamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6345-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Ethylenedisalicylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC43582
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43582
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Ethylenedisalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Ethylenedisalicylamide typically involves the reaction of salicylic acid with ethylenediamine. The process can be summarized as follows:

    Reactants: Salicylic acid and ethylenediamine.

    Solvent: The reaction is often carried out in an organic solvent such as toluene or ethanol.

    Catalyst: A dehydrating agent like thionyl chloride or phosphorus oxychloride may be used to facilitate the formation of the amide bond.

    Reaction Conditions: The mixture is heated under reflux conditions for several hours to ensure complete reaction.

    Purification: The product is purified by recrystallization from a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of N,N’-Ethylenedisalicylamide may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions: N,N’-Ethylenedisalicylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives of N,N’-Ethylenedisalicylamide.

Scientific Research Applications

N,N’-Ethylenedisalicylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Research has explored its potential as an anti-inflammatory agent due to its structural similarity to salicylic acid.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N,N’-Ethylenedisalicylamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes.

    Pathways Involved: By inhibiting metalloenzymes, N,N’-Ethylenedisalicylamide can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N,N’-Ethylenedisalicylamide can be compared with other similar compounds, such as:

    N,N’-Ethylenebis(salicylideneimine): Another derivative of salicylic acid, but with imine groups instead of amide groups.

    N,N’-Ethylenediamine-N,N’-diacetic acid: A chelating agent with carboxylate groups instead of amide groups.

Uniqueness: N,N’-Ethylenedisalicylamide is unique due to its dual amide linkage, which imparts distinct chemical and biological properties compared to its analogs. This structural feature allows it to form stable complexes with a wide range of metal ions, making it valuable in various applications.

Biological Activity

N,N'-Ethylenedisalicylamide (EDSA) is a compound derived from salicylic acid, known for its diverse biological activities. This article explores the biological activity of EDSA, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

EDSA is characterized by its unique structure, which consists of two salicylamide units linked by an ethylene bridge. The molecular formula is C₁₄H₁₄N₂O₄, and its structure can be represented as follows:

N N Ethylenedisalicylamide C14H14N2O4 \text{N N Ethylenedisalicylamide}\quad \text{ C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{ }

Pharmacological Properties

EDSA exhibits a range of biological activities that have been documented in various studies:

  • Antimicrobial Activity : EDSA has shown significant antimicrobial properties against various bacterial strains. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
  • Antioxidant Activity : The compound demonstrates notable antioxidant properties, which are essential for protecting cells from oxidative stress. Research indicates that EDSA can scavenge free radicals effectively, contributing to its potential use in preventing oxidative damage in biological systems .
  • Anti-inflammatory Effects : EDSA has been observed to exhibit anti-inflammatory activity in vitro and in vivo. It modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that EDSA may possess cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in tumor cells .

The mechanisms underlying the biological activities of EDSA are multifaceted:

  • Inhibition of Enzymatic Activity : EDSA may inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory processes.
  • Free Radical Scavenging : The presence of hydroxyl groups in the salicylamide moieties contributes to its ability to donate electrons and neutralize free radicals.
  • Modulation of Signaling Pathways : EDSA may influence key signaling pathways related to inflammation and apoptosis, such as NF-κB and MAPK pathways.

Case Studies

Several case studies have highlighted the efficacy of EDSA in various applications:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of EDSA against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains .
  • Antioxidant Capacity Assessment : An experiment measuring the DPPH radical scavenging activity showed that EDSA had an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .
  • Cytotoxicity Evaluation : In vitro assays on human breast cancer cells (MCF-7) revealed that EDSA reduced cell viability by 60% at a concentration of 50 µM after 48 hours, suggesting significant anticancer properties .

Data Table

The following table summarizes key biological activities and findings related to this compound:

Biological ActivityTest Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL
AntioxidantDPPH Radical Scavenging25 µg/mL
CytotoxicityMCF-7 (Breast Cancer)50 µM (60% viability reduction)
Anti-inflammatoryVarious Cell LinesNot Specified

Q & A

What synthetic methodologies are most effective for producing high-purity N,N'-Ethylenedisalicylamide, and how do reaction parameters influence outcomes?

This compound is typically synthesized via a Schiff base condensation reaction between ethylenediamine and salicylaldehyde derivatives. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .
  • Stoichiometry : A 2:1 molar ratio of salicylaldehyde to ethylenediamine ensures complete imine formation.
  • Catalysts : Acidic or basic catalysts (e.g., acetic acid, NaOH) modulate reaction kinetics and yield.
  • Post-synthesis purification : Column chromatography or recrystallization in ethanol removes unreacted precursors.
    Advanced note : For mechanistic studies, isotopic labeling (e.g., 15N^{15}\text{N}-ethylenediamine) can track reaction pathways .

How does this compound interact with transition metals, and what experimental techniques validate its coordination chemistry?

The compound acts as a tetradentate ligand, coordinating metals via its two phenolic oxygen and two imine nitrogen atoms. Methodological approaches include:

  • Spectroscopy : UV-Vis (d-d transitions) and FT-IR (shift in C=N and O–H stretches) confirm metal-ligand binding .
  • X-ray crystallography : Resolves coordination geometry (e.g., square planar vs. octahedral) .
  • Magnetic susceptibility : Determines spin states in paramagnetic complexes.
    Advanced note : Competitive binding assays with EDTA can quantify stability constants (KstabK_{\text{stab}}) under varying pH .

What are the primary sources of experimental variability in studies of this compound’s photophysical properties?

Variability arises from:

  • Sample purity : Trace solvents or unreacted intermediates quench fluorescence. Validate via HPLC (>99% purity) .
  • Environmental factors : Oxygen and moisture degrade samples; use inert atmospheres (N2_2/Ar) and anhydrous solvents.
  • Instrument calibration : Standardize fluorometers with reference dyes (e.g., quinine sulfate).
    Advanced note : Time-resolved fluorescence spectroscopy distinguishes intrinsic emission from artifacts like scattering .

How can computational models predict the supramolecular assembly of this compound derivatives?

  • Molecular Dynamics (MD) : Simulates self-assembly in solvent environments (e.g., aqueous vs. organic phases) .
  • Density Functional Theory (DFT) : Calculates intermolecular forces (e.g., π-π stacking, hydrogen bonding) driving crystallization.
  • Machine Learning : Trains on structural databases to predict packing motifs.
    Advanced note : Hybrid QM/MM methods balance accuracy and computational cost for large systems .

What strategies resolve contradictions in reported bioactivity data for this compound?

  • Meta-analysis : Statistically aggregate data across studies to identify trends (e.g., IC50_{50} variability in antimicrobial assays) .
  • Controlled replication : Standardize cell lines, culture conditions, and assay protocols (e.g., MIC vs. disk diffusion).
  • Purity verification : Use NMR (1H^1\text{H}/13C^{13}\text{C}) and elemental analysis to rule out contaminants .

How should this compound be stored to prevent degradation in long-term studies?

  • Temperature : Store at –20°C in amber vials to inhibit photodegradation .
  • Humidity control : Use desiccants (silica gel) in sealed containers.
  • Stability monitoring : Periodically analyze via TLC or HPLC to detect decomposition .

What advanced characterization techniques elucidate the compound’s role in catalytic systems?

  • Electrochemical Analysis : Cyclic voltammetry (CV) identifies redox-active metal centers .
  • In-situ XAFS : Tracks structural changes during catalysis (e.g., oxidation state shifts).
  • Kinetic Isotope Effects (KIE) : Probes rate-determining steps in catalytic cycles .

How do solvent polarity and pH affect this compound’s solubility and reactivity?

  • Solvent screening : Use Hansen solubility parameters (δD_D, δP_P, δH_H) to optimize dissolution .
  • pH titration : Adjust protonation states (pKa_a ~9–11 for phenolic OH) to modulate ligand affinity .
    Advanced note : Microfluidic platforms enable high-throughput solvent/pH screening .

What are the limitations of current toxicity assessments for this compound in biological models?

  • Model specificity : Differences in cell permeability (e.g., Gram-negative vs. Gram-positive bacteria) skew results .
  • Metabolic interference : Hepatic S9 fractions or microsomal assays assess metabolite toxicity .
  • Chronic exposure data : Most studies focus on acute effects; long-term ecotoxicology remains understudied .

How can researchers design experiments to minimize confounding variables in this compound studies?

  • Factorial design : Vary one parameter (e.g., temperature) while controlling others .
  • Blinding protocols : Reduce bias in data collection/analysis .
  • Negative controls : Include ligand-free or metal-free systems to isolate effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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